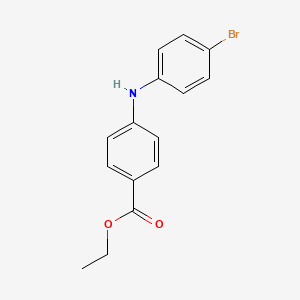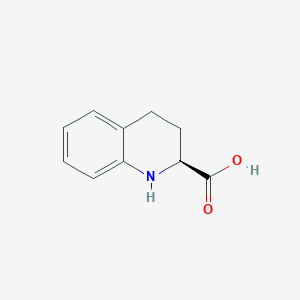
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
描述
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid, also known as THQ, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields of research. THQ is a bicyclic compound that contains a quinoline ring system and a carboxylic acid functional group. It is a chiral compound, meaning that it exists in two enantiomeric forms, (S)-THQ and (R)-THQ.
作用机制
The mechanism of action of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid varies depending on its specific application. In medicinal chemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid may act as an inhibitor of specific enzymes or as a modulator of cellular signaling pathways. In biochemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid may affect protein structure and function by altering the conformation of amino acid residues. In neuroscience, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been shown to have various biochemical and physiological effects in different experimental systems. In vitro studies have demonstrated that (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can inhibit the activity of specific enzymes, such as acetylcholinesterase and tyrosinase. (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. In vivo studies have demonstrated that (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can reduce oxidative stress and inflammation in animal models of neurodegenerative diseases and stroke.
实验室实验的优点和局限性
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively small and simple compound, making it easy to synthesize and purify. Another advantage is that it has been extensively studied in various experimental systems, providing a wealth of information on its properties and effects. One limitation is that it is a chiral compound, meaning that its two enantiomers may have different properties and effects. Another limitation is that it may have limited solubility in certain solvents, which can affect its bioavailability and activity.
未来方向
There are several future directions for research on (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid. One direction is to investigate its potential as a drug candidate for the treatment of specific diseases, such as cancer and neurodegenerative disorders. Another direction is to study its effects on specific enzymes and signaling pathways in more detail, to better understand its mechanism of action. Additionally, future research could focus on developing new synthesis methods for (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid and its derivatives, to improve their bioavailability and activity.
科学研究应用
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In biochemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been studied for its effects on enzyme activity and protein structure. In neuroscience, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been investigated for its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems.
属性
IUPAC Name |
(2S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVTYVKQNOXPP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512160 | |
| Record name | (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
CAS RN |
92976-98-2 | |
| Record name | (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


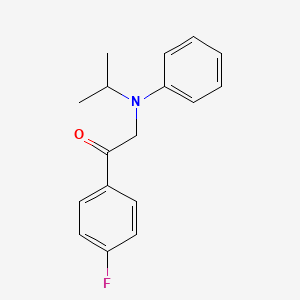
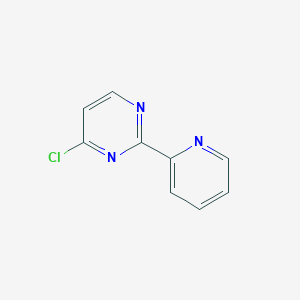
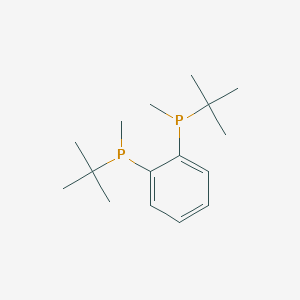

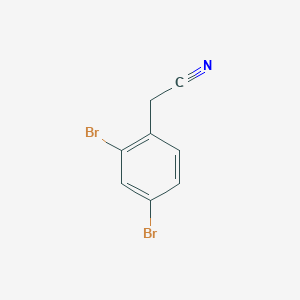

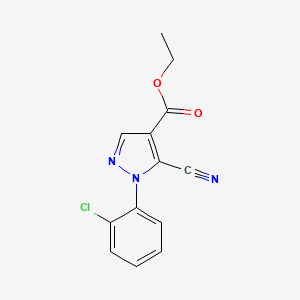
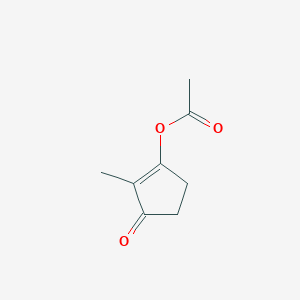
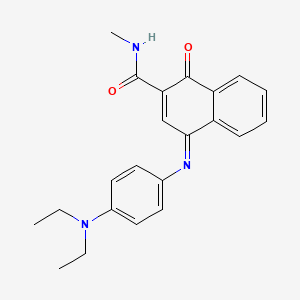

![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)
![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)

